Bis(2,2,2-trifluoroethyl) methylphosphonate
Overview
Description
Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound with the molecular formula (CF3CH2O)2P(O)CH3. It is known for its applications as a flame-retardant additive in lithium-ion electrolytes and as a catalyst in various organic reactions . This compound is characterized by its high thermal stability and unique chemical properties, making it valuable in both industrial and research settings.
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is primarily used as a flame-retardant additive in lithium-ion batteries . Its primary target is the electrolyte within these batteries .
Mode of Action
TFMP reduces the flammability of the electrolyte, thereby enhancing the safety of lithium-ion batteries . It achieves this by altering the chemical properties of the electrolyte, making it less prone to ignition .
Biochemical Pathways
It’s known that tfmp is used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . This suggests that TFMP may interact with biochemical pathways involving these compounds.
Result of Action
The primary result of TFMP’s action is the reduction of flammability in lithium-ion battery electrolytes . This leads to safer batteries that are less likely to ignite under normal operating conditions .
Biochemical Analysis
Biochemical Properties
Bis(2,2,2-trifluoroethyl) methylphosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to inhibit cholinesterases, proteases, and phosphatases . These interactions are crucial as they can modulate the activity of these enzymes, impacting various biochemical pathways. The inhibition mechanism typically involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and undergoing catalysis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with cholinesterases can affect neurotransmission, leading to changes in cell signaling. Additionally, the inhibition of proteases and phosphatases can impact protein turnover and phosphorylation states, respectively, thereby influencing gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as cholinesterases, proteases, and phosphatases, inhibiting their activity . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in neurotransmission, protein degradation, and phosphorylation. The changes in enzyme activity can also result in alterations in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular function. These effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall organism health. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cholinesterases, proteases, and phosphatases . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. The compound’s role in phosphorylation reactions is particularly noteworthy, as it can influence the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its activity, as it needs to reach its target enzymes to inhibit their activity effectively.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes. The localization of this compound is essential for its function, as it ensures that the compound reaches the sites where it can exert its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) methylphosphonate typically involves the reaction of methylphosphonic dichloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
CH3P(O)Cl2+2CF3CH2OH→(CF3CH2O)2P(O)CH3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl) methylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide) for hydrolysis and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. These reactions are typically carried out under mild to moderate temperatures to ensure controlled reaction rates .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, substituted phosphonates, and 2,2,2-trifluoroethanol .
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) methylphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) phosphite: Used as a flame retardant and catalyst in similar applications.
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another phosphonate derivative with applications in organic synthesis.
Tris(2,2,2-trifluoroethyl) phosphite: Known for its use in flame retardancy and as a reagent in organic chemistry.
Uniqueness
Bis(2,2,2-trifluoroethyl) methylphosphonate is unique due to its specific combination of thermal stability, reactivity, and ability to act as both a flame retardant and a catalyst. Its trifluoroethyl groups contribute to its high electronegativity and stability, making it particularly effective in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFTMLPQFZEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394422 | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-95-9 | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing Jin’s reagent. [] This reagent is highly valuable in organic chemistry for selectively preparing (Z)-α,β-unsaturated ketones. [, ]
Q2: Are there any alternative methods for synthesizing this compound?
A2: While traditional methods exist, a recent study explored a greener approach using direct transesterification. [] This method involves reacting Dimethyl methylphosphonate with 2,2,2-Trifluoroethanol in a continuous flow reactor under high temperature (450 °C) and pressure (200 bar) conditions. [] This approach offers a potentially more sustainable route for the compound's synthesis.
Q3: Besides its use in organic synthesis, does this compound have other applications?
A3: Yes, this compound also demonstrates potential as a potent flame-retardant additive. [] This characteristic makes it a compound of interest for enhancing the safety of various materials.
Q4: What are the safety concerns associated with handling this compound?
A4: Information regarding the compound's safety notes that it can irritate the eyes, respiratory system, and skin. [] It's classified as a combustible liquid that releases toxic fumes when exposed to fire. [] Proper handling precautions include avoiding vapor inhalation, skin or eye contact, and prolonged exposure. Storage should be in a tightly sealed container, away from heat and open flames. []
Q5: Where can I find detailed analytical data for this compound?
A5: Reference [] provides essential analytical data, including its melting point (24-28 °C), boiling point (183-184 °C), and density (1.4807 g cm−3). It also lists common solvents for the compound, such as Tetrahydrofuran, Diethyl ether, and Dichloromethane.
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